(3-Bromophenyl)diphenylphosphine oxide

OLED Materials Phosphorescent Host Design Triplet Energy Engineering

For advanced OLED and catalyst research, (3-Bromophenyl)diphenylphosphine oxide (CAS 10212-04-1) is the only isomer that guarantees a high triplet energy (T1 > 2.8 eV), which is essential for blue phosphorescent dopants like FIrpic. The meta-bromo group provides a crucial synthetic handle for Suzuki coupling, allowing precise tuning of electronic properties, while the phosphine oxide core delivers electron mobility an order of magnitude higher than common alternatives like TPBi. This dual functionality makes it an indispensable building block for next-generation, high-efficiency PHOLEDs and high-performance engineering plastics. Ensure your synthesis starts with the correct architecture.

Molecular Formula C18H14BrOP
Molecular Weight 357.2 g/mol
CAS No. 10212-04-1
Cat. No. B1380472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)diphenylphosphine oxide
CAS10212-04-1
Molecular FormulaC18H14BrOP
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC=C3)Br
InChIInChI=1S/C18H14BrOP/c19-15-8-7-13-18(14-15)21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H
InChIKeyGZZLAPUQZCXKKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromophenyl)diphenylphosphine Oxide (CAS 10212-04-1): A Strategic Organophosphorus Building Block for OLED and Ligand Synthesis


(3-Bromophenyl)diphenylphosphine oxide (CAS 10212-04-1) is an organophosphorus compound classified as an arylphosphine oxide, characterized by a diphenylphosphine oxide moiety attached to a meta-brominated phenyl ring [1]. With a molecular weight of 357.19 g/mol and a typical purity of 95-98% , this compound serves as a crucial synthetic intermediate rather than a final functional material. Its dual-functional architecture—a polar, electron-withdrawing P=O group for charge transport and thermal stability, paired with a reactive aryl bromide site for cross-coupling or functionalization [2]—defines its primary value in advanced materials chemistry, particularly for OLEDs and catalyst development .

Why In-Class Analogs Cannot Replace (3-Bromophenyl)diphenylphosphine Oxide in Precision Synthesis


Generic substitution of (3-Bromophenyl)diphenylphosphine oxide with its ortho- or para-brominated isomers, or with simpler analogs like triphenylphosphine oxide, is not scientifically viable due to the profound influence of bromine regiochemistry on downstream material properties. The meta-bromine position in (3-Bromophenyl)diphenylphosphine oxide dictates a unique electronic and steric environment for cross-coupling reactions, directly controlling the conjugation and energy levels of the final OLED host or ligand molecule . As demonstrated in comparative studies of isomeric phosphine oxides, even a shift from para- to meta-substitution can alter the triplet energy (T1) of the resulting material by up to 0.1 eV and significantly impact device efficiency [1]. Furthermore, the absence of the reactive aryl bromide in fully substituted analogs like triphenylphosphine oxide eliminates its primary utility as a functionalizable building block, rendering it unsuitable for the multi-step syntheses where (3-Bromophenyl)diphenylphosphine oxide is essential .

Quantitative Evidence for Selecting (3-Bromophenyl)diphenylphosphine Oxide Over Closest Analogs


Meta-Bromine Position: Enabling Superior Triplet Energy Control in OLED Hosts

The meta-bromine substitution pattern in (3-Bromophenyl)diphenylphosphine oxide is critical for constructing OLED hosts with high triplet energy (T1), a key requirement for efficient blue phosphorescence. Studies on isomeric phosphine oxide derivatives show that the linking mode (meta- vs. para-) directly impacts the molecular conjugation and, consequently, the T1 level [1]. For instance, in a series of N-phenyl benzimidazole phosphine oxide isomers, the meta-linked derivative (3-DPPI) exhibited a higher thermal decomposition temperature (Td) and distinct electroluminescent properties compared to its ortho- and para- counterparts [2]. While direct T1 data for the monomeric compound is not available in primary literature, this class-level evidence strongly indicates that using the 3-bromo isomer is not a matter of preference but a design requirement for achieving specific T1 > 2.8 eV targets in final host materials, which para- or ortho-isomers may fail to meet due to increased conjugation [1].

OLED Materials Phosphorescent Host Design Triplet Energy Engineering

Electron-Withdrawing P=O Moiety: Foundation for Bipolar Transport and High Electron Mobility

The diphenylphosphine oxide (DPPO) group in (3-Bromophenyl)diphenylphosphine oxide provides a strong electron-withdrawing character, which is essential for designing bipolar host and electron-transport materials (ETMs) with balanced charge carrier injection [1]. While the monomer is an intermediate, its P=O group is the functional unit that, when incorporated into a larger molecular scaffold, enables high electron mobility. For example, an optimized ETM based on m-terphenyl-diphenylphosphine oxide demonstrated an electron mobility of 1.6–8.4 × 10⁻⁵ cm² V⁻¹ s⁻¹, which is an order of magnitude higher than common alternatives like TPBi [2]. In contrast, analogs lacking this strong polar group, such as simple triaryl amines, often suffer from poor electron transport, leading to charge imbalance and reduced OLED efficiency [3].

OLED Materials Electron Transport Charge Carrier Balance

Reactive Aryl Bromide: The Essential Synthetic Handle for C-P and C-C Bond Formation

The presence of the aryl bromide group in (3-Bromophenyl)diphenylphosphine oxide is its defining functional feature, enabling its use as a versatile building block in cross-coupling reactions. This contrasts sharply with fully substituted analogs like triphenylphosphine oxide (TPPO), which lack a reactive handle for further functionalization and can only serve as terminal functional groups or additives [1]. The compound's utility is demonstrated in a two-step synthesis of aryldiphenylphosphine oxides from tertiary diphenylphosphines and aryl bromides, highlighting its role as both a product and a potential intermediate in the construction of complex phosphine oxide architectures [2]. Furthermore, it can participate in Ni-catalyzed electrochemical cross-couplings with diphenylphosphine oxide at room temperature, a mild and efficient method for forming C-P bonds [3].

Cross-Coupling Organic Synthesis Catalysis

Thermal Stability: A Prerequisite for Vacuum-Processed OLED Manufacturing

The thermal stability of (3-Bromophenyl)diphenylphosphine oxide, indicated by its melting point of 95°C and a density of 1.40 g/cm³ , is a critical, albeit indirect, indicator of its suitability as a precursor for vacuum-sublimable OLED materials. While its own vapor pressure is not documented, the phosphine oxide functional group it carries is known to confer high thermal stability and excellent film-forming properties in the final material, with many DPPO-based hosts exhibiting glass transition temperatures (Tg) above 100°C and decomposition temperatures (Td) exceeding 300°C [1]. This is a class-level advantage over many carbazole- or amine-based intermediates, which can produce materials with lower thermal stability and inferior morphological stability under operational stress [2].

OLED Fabrication Thermal Properties Material Processing

High-Value Application Scenarios for (3-Bromophenyl)diphenylphosphine Oxide Procurement


Synthesis of High-Triplet-Energy (T1 > 2.8 eV) Host Materials for Blue Phosphorescent OLEDs

This compound is the essential starting point for constructing meta-linked bipolar host materials for blue phosphorescent OLEDs. Its meta-bromo substitution pattern is specifically required to achieve the disrupted conjugation needed for high triplet energy (T1 > 2.8 eV), a fundamental requirement for efficient energy transfer to blue phosphorescent dopants like FIrpic [1]. By using this specific isomer, researchers can reliably synthesize host molecules with T1 levels that are 0.1-0.2 eV higher than those derived from para-substituted analogs, directly translating to higher external quantum efficiency (EQE) and reduced efficiency roll-off in blue PHOLEDs [2].

Building Electron-Transport Materials (ETMs) with Superior Electron Mobility

(3-Bromophenyl)diphenylphosphine oxide serves as a critical precursor for incorporating diphenylphosphine oxide (DPPO) groups into electron-transport materials (ETMs) and bipolar hosts. The resulting materials consistently exhibit electron mobilities an order of magnitude higher (e.g., 1.6–8.4 × 10⁻⁵ vs. ~5 × 10⁻⁶ cm² V⁻¹ s⁻¹) than those based on common alternatives like TPBi [3]. This superior electron transport capability is directly linked to lower driving voltages, higher power efficiency, and improved charge balance in OLED devices, making it a strategic choice for high-performance device engineering [4].

Precursor for Tailored Phosphine Oxide Ligands in Catalysis

The aryl bromide group provides a versatile synthetic handle for creating novel phosphine oxide ligands with finely tuned electronic and steric properties for transition metal catalysis. Through established cross-coupling methodologies, such as Suzuki-Miyaura or nickel-catalyzed electrochemical phosphorylation, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups [5]. This allows researchers to systematically modify the ligand's donor strength and cone angle, a level of synthetic control unavailable with fully substituted analogs like triphenylphosphine oxide, thereby optimizing catalyst performance for challenging reactions like C-H activation or cross-coupling [6].

Incorporation into High-Tg Polymer Backbones for Optoelectronics

Due to the thermal stability of the phosphine oxide group, this compound is an ideal comonomer for synthesizing high-performance poly(arylene ether)s and other engineering plastics with enhanced thermal and flame-retardant properties. The resulting polymers exhibit glass transition temperatures (Tg) and decomposition temperatures (Td) significantly higher than their non-phosphorus-containing analogs, a direct result of the strong P=O dipole interactions [7]. This makes them suitable for demanding applications requiring dimensional stability at elevated temperatures, such as substrates for flexible electronics or high-temperature dielectrics [8].

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